REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[CH:10]=[O:11])[CH:3]=[CH:2]1.[CH3:12]OS(OC)(=O)=O.[H-].[Na+]>CN(C=O)C>[CH3:12][N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[CH:10]=[O:11])[CH:3]=[CH:2]1 |f:2.3|
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Name
|
|
Quantity
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20 g
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Type
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reactant
|
Smiles
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N1C=CC2=CC=CC(=C12)C=O
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Name
|
|
Quantity
|
19.1 g
|
Type
|
reactant
|
Smiles
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COS(=O)(=O)OC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
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Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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400 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The reaction was quenched with H2O
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Type
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ADDITION
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Details
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diluted with EtOAc (1 L) and H2O
|
Type
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CUSTOM
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Details
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The two layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with EtOAc (250 mL)
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Type
|
WASH
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Details
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The combined organic layers were washed with H2O (3×500 mL), brine, saturated aq LiCl, and brine
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Type
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DRY_WITH_MATERIAL
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Details
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The solution was dried (MgSO4)
|
Type
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FILTRATION
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Details
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filtered
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Type
|
CONCENTRATION
|
Details
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concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C=CC2=CC=CC(=C12)C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |